N-Arachidonoyl-3-hydroxy--Aminobutyric Acid
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Overview
Description
N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid is a compound belonging to the class of arachidonoyl amino acids. It has been isolated and characterized from bovine brain and is known for its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid involves the reaction of arachidonic acid with 3-hydroxy-γ-aminobutyric acid under specific conditions. The reaction typically requires the presence of a coupling agent to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
The process involves the use of solvents such as DMF, DMSO, and ethanol to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid. These derivatives can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of arachidonoyl amino acids in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cellular functions.
Medicine: Studied for its potential therapeutic effects, including pain modulation and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid involves its interaction with specific molecular targets and pathways. It has been shown to activate large conductance Ca2±activated K+ channels, which play a role in regulating cellular excitability and neurotransmitter release. The compound also interacts with other signaling molecules and pathways, contributing to its biological effects .
Comparison with Similar Compounds
N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid is unique among arachidonoyl amino acids due to its specific structure and biological activities. Similar compounds include:
N-Arachidonoyl-L-serine: Another arachidonoyl amino acid with different biological properties.
N-Arachidonoyl-glycine: Known for its role in pain modulation and anti-inflammatory effects.
N-Arachidonoyl-dopamine: Involved in neurotransmission and has distinct pharmacological properties
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid .
Properties
Molecular Formula |
C24H39NO4 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
3-hydroxy-4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
IBFIBMHGNMSQLB-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC(CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O |
Origin of Product |
United States |
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